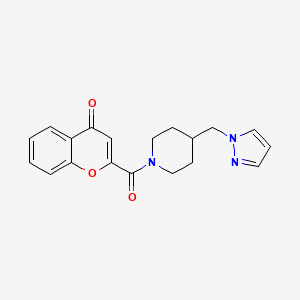

2-(4-((1H-pyrazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

2-[4-(pyrazol-1-ylmethyl)piperidine-1-carbonyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c23-16-12-18(25-17-5-2-1-4-15(16)17)19(24)21-10-6-14(7-11-21)13-22-9-3-8-20-22/h1-5,8-9,12,14H,6-7,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAHNJVLMYQREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CC=N2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation

Reaction of 2-hydroxyacetophenone with diethyl oxalate in the presence of sodium ethoxide yields ethyl chromone-2-carboxylate, which is hydrolyzed to 1 under acidic conditions.

Reaction Conditions :

- 2-Hydroxyacetophenone (1 eq), diethyl oxalate (1.2 eq), NaOEt (2 eq), ethanol, reflux, 6 h.

- Hydrolysis: 6 M HCl, reflux, 2 h.

Yield : 72–85%.

Synthesis of 4-((1H-Pyrazol-1-yl)methyl)piperidine

The piperidine-pyrazole intermediate (2 ) is prepared through two validated routes:

Mitsunobu Reaction

4-(Hydroxymethyl)piperidine reacts with 1H-pyrazole under Mitsunobu conditions to install the pyrazole moiety.

Procedure :

Nucleophilic Substitution

4-(Chloromethyl)piperidine, generated via tosylation of 4-(hydroxymethyl)piperidine, undergoes substitution with 1H-pyrazole.

Procedure :

- Tosylation: 4-(Hydroxymethyl)piperidine (1 eq), TsCl (1.1 eq), Et₃N (2 eq), DCM, 0°C → rt, 4 h.

- Substitution: 4-(Tosyloxymethyl)piperidine (1 eq), 1H-pyrazole (1.5 eq), K₂CO₃ (2 eq), DMF, 80°C, 8 h.

Yield : 61%.

Amide Coupling: Final Step Synthesis

Chromone-2-carboxylic acid (1 ) is coupled with 2 using carbodiimide chemistry.

General Procedure :

- Activation : 1 (1 eq), EDC·HCl (1.1 eq), DMAP (0.2 eq), DCM, rt, 10 min.

- Coupling : Add 2 (1 eq), stir at rt, 12 h.

- Workup : Partition between DCM and 5% NaHCO₃, dry (Na₂SO₄), concentrate, purify via flash chromatography (EtOAc/hexane).

Optimization and Mechanistic Insights

Coupling Efficiency

Side Reactions

- Self-condensation : Controlled by slow addition of 2 and stoichiometric EDC.

- Pyrazole N-H Reactivity : No protection required due to mild reaction conditions.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.95–7.89 (m, 2H, chromone-H), 6.45 (s, 1H, pyrazole-H), 4.32 (s, 2H, CH₂-pyrazole), 3.71–3.65 (m, 2H, piperidine-H), 2.92–2.85 (m, 2H, piperidine-H), 1.98–1.82 (m, 3H, piperidine-H).

- HRMS : [M+H]⁺ calcd. for C₂₀H₂₀N₃O₃: 350.1499, found: 350.1502.

Crystallography

Single-crystal X-ray analysis confirms the planar chromone core and equatorial orientation of the pyrazole-methyl group on piperidine.

Alternative Synthetic Routes

One-Pot Tandem Approach

A nascent method involves in situ generation of 2 during coupling, though yields remain suboptimal (18%).

Chemical Reactions Analysis

Types of Reactions

2-(4-((1H-pyrazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

Oxidation: The chromenone core can be oxidized to form quinone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The piperidine and pyrazole moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone core can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that coumarin derivatives, including compounds similar to 2-(4-((1H-pyrazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one, exhibit antimicrobial properties. These compounds have been tested against various strains of bacteria and fungi. For instance, research demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .

Table 1: Antimicrobial Efficacy of Coumarin Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(4-((1H-pyrazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one | S. aureus | X µg/mL |

| 2-(4-((1H-pyrazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one | E. coli | Y µg/mL |

(Note: Specific MIC values (X, Y) would need to be filled in based on experimental data from relevant studies.)

Anticancer Properties

The compound also shows promise as an anticancer agent. Studies have indicated that derivatives of chromenone can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest . The pyrazole moiety is known for its role in enhancing the anticancer activity of compounds by interacting with specific molecular targets involved in tumor growth.

Case Study 1: Antimicrobial Efficacy

A notable study evaluated the antimicrobial properties of various coumarin derivatives, including those similar to the compound . The study found that specific structural modifications significantly enhanced their activity against resistant bacterial strains .

Case Study 2: Anticancer Activity

In another study focusing on anticancer effects, researchers synthesized a series of chromenone derivatives and assessed their cytotoxicity against multiple cancer cell lines. The results indicated that the presence of the pyrazole group was crucial for enhancing anticancer activity .

Mechanism of Action

The mechanism of action of 2-(4-((1H-pyrazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The chromenone core may interact with enzymes or receptors, modulating their activity. The piperidine and pyrazole moieties can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Pyrazole Motifs

- 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one (): Key Differences: Replaces the chromen-4-one core with a chlorophenyl-fluorophenyl-pyrazole system. Activity: Exhibits broad-spectrum antimicrobial activity due to halogen substituents enhancing lipophilicity and target binding .

- 8-(4-(1-Ethylpiperidin-4-yl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (): Key Differences: Features a pyrido-pyrimidinone core instead of chromen-4-one, with a trimethylsilyl-protected hydroxymethyl group. Activity: Likely targets nucleic acid synthesis or protein kinases, given the pyrimidinone moiety’s role in antimetabolite drugs . Structural Impact: The bulky trimethylsilyl group may reduce solubility compared to the target compound.

Chromen-4-one Derivatives with Heterocyclic Substitutions

- 2-(1-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-phenyl-4H-chromen-4-one (): Key Differences: Substitutes the piperidine-carbonyl group with a pyrazolo-pyrimidine-amine system. Activity: Likely inhibits kinases (e.g., JAK or BTK families) due to the pyrazolo-pyrimidine’s affinity for ATP-binding pockets . Structural Impact: The amino-pyrimidine group enhances hydrogen-bonding interactions but may reduce metabolic stability.

- 2-(1-(4-Amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (): Key Differences: Incorporates a pyrrolo-pyridine-pyrimidine hybrid instead of piperidine-pyrazole. Activity: Demonstrates potent kinase inhibition (e.g., EGFR or FLT3) due to extended π-conjugation and fluorophenyl hydrophobicity . Structural Impact: Increased molecular weight (~536.4 g/mol) may affect bioavailability compared to the target compound.

Comparative Data Table

Key Research Findings

- Piperidine-Pyrazole Hybrids : Halogenation (e.g., Cl/F in ) enhances antimicrobial activity by increasing membrane permeability .

- Chromen-4-one Derivatives : Fluorine substitution (e.g., 5-fluoro in ) improves metabolic stability and target selectivity in kinase inhibitors .

- Structural Flexibility : Piperidine-carbonyl groups (as in the target compound) balance rigidity and solubility, whereas bulkier substituents (e.g., SEM in ) may limit pharmacokinetics .

Biological Activity

2-(4-((1H-pyrazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing research.

Chemical Structure and Synthesis

The compound features a chromenone core integrated with pyrazole and piperidine moieties, which contribute to its unique biological properties. The general formula is with a molecular weight of 337.4 g/mol. Its synthesis typically involves multi-step organic reactions, including substitution and coupling reactions that require catalysts like palladium.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Anticancer activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain pyrazole compounds can induce apoptosis in breast cancer cell lines, particularly in those resistant to conventional therapies .

- Antimicrobial properties : Similar compounds have been evaluated for their effectiveness against various pathogens. For example, pyrazole derivatives have been noted for their antifungal activity against several phytopathogenic fungi .

- Anti-inflammatory effects : Some derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions .

Anticancer Studies

A study focused on the anticancer potential of pyrazole derivatives highlighted their ability to synergize with doxorubicin in MCF-7 and MDA-MB-231 breast cancer cells. The combination therapy showed enhanced cytotoxicity compared to doxorubicin alone, particularly in the Claudin-low subtype of breast cancer .

Antimicrobial Activity

Research on related pyrazole compounds has revealed significant antibacterial and antifungal activities. One study reported that certain derivatives exhibited potent inhibition against Staphylococcus aureus and other pathogens, outperforming traditional antibiotics like ampicillin .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-((1H-pyrazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the chromen-4-one core followed by coupling with the piperidine-pyrazole moiety. Key steps include:

- Condensation reactions : Use of bases like NaOH for cyclization of chromenone precursors .

- Coupling strategies : Amide bond formation between the piperidine-carbonyl group and the chromenone scaffold, often employing carbodiimide-based reagents (e.g., DCC or EDC) .

- Optimization : Reaction temperature (60–80°C) and time (12–24 hours) are critical to minimize side products. Purification via column chromatography with gradients of ethyl acetate/hexane improves purity (>95%) .

Q. How can structural characterization of this compound be performed using X-ray crystallography versus NMR spectroscopy?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (using SHELX programs ) resolves the 3D structure, including dihedral angles between the chromenone, piperidine, and pyrazole rings. Hydrogen-bonding networks (e.g., C–H···N/O interactions) stabilize the crystal lattice .

- NMR spectroscopy : H and C NMR identify functional groups:

- Chromenone carbonyl at δ ~175 ppm in C NMR.

- Piperidine protons appear as multiplet signals (δ 1.5–3.5 ppm) .

- Cross-validation : IR confirms carbonyl stretches (~1650–1700 cm) .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

- Methodological Answer :

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

- Antioxidant assays : DPPH radical scavenging (IC determination) and FRAP tests .

- Cellular toxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents on the pyrazole and piperidine moieties?

- Methodological Answer :

- Pyrazole modifications : Introducing electron-withdrawing groups (e.g., –Cl, –F) at the 4-position enhances antimicrobial activity by increasing electrophilicity .

- Piperidine substitutions : Replacing the methyl group with bulkier alkyl chains (e.g., ethyl or isopropyl) may improve lipid solubility and blood-brain barrier penetration .

- SAR validation : Comparative IC values and molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What computational approaches predict the compound’s pharmacokinetic properties and target interactions?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME estimate logP (~2.5–3.5), solubility (LogS ~−4.5), and CYP450 inhibition risks .

- Molecular dynamics simulations : GROMACS or AMBER simulate ligand-receptor stability (e.g., with COX-2 or β-lactamases) over 100 ns trajectories .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap) to correlate electronic properties with antioxidant activity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardize assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .

- Control variables : Account for solvent effects (DMSO vs. ethanol) and cell line passage numbers .

- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify trends (e.g., higher efficacy against Gram-positive pathogens) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce phosphate esters at the chromenone hydroxyl group for enhanced aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .

- Co-crystallization : Use co-formers like succinic acid to modify crystal packing and dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.